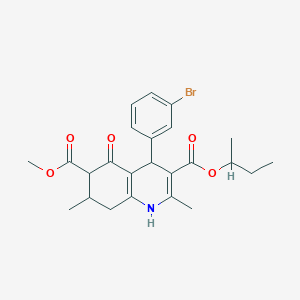![molecular formula C14H16ClN3O B6077917 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide, also known as CPI-455, is a small-molecule inhibitor that selectively targets histone methyltransferase G9a. G9a is involved in various biological processes, including gene expression regulation, cell differentiation, and cancer progression. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide selectively targets G9a, which is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3 (H3K9). Methylation of H3K9 is associated with gene repression and plays a critical role in cancer progression. By inhibiting G9a, this compound leads to the demethylation of H3K9, which results in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on G9a activity, leading to the demethylation of H3K9. This results in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may lead to improved treatment outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide in lab experiments is its selectivity for G9a. This allows for the specific targeting of G9a-mediated pathways without affecting other histone methyltransferases. However, one limitation of this compound is its low solubility, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
Future research on 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide may focus on improving its solubility and bioavailability to enhance its efficacy in vivo. Additionally, further studies may investigate the potential of this compound in combination with other cancer therapies, such as immunotherapy. Finally, clinical trials may be conducted to evaluate the safety and efficacy of this compound in cancer patients.
Métodos De Síntesis
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the condensation of 4-chloro-1H-pyrazole with formaldehyde to form 4-(chloromethyl)-1H-pyrazole. This intermediate is then reacted with N-isopropylbenzamide in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound works by inhibiting G9a, which leads to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10(2)17-14(19)12-5-3-11(4-6-12)8-18-9-13(15)7-16-18/h3-7,9-10H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJRSBBHKHHBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6077834.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6077841.png)
![1'-[(2E)-4-methyl-2-pentenoyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6077848.png)
![3-hydroxy-3-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-methyl-2-piperidinone](/img/structure/B6077850.png)
![6-[4-(2-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6077871.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[4-(3-methoxypropyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B6077875.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)
![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6077896.png)

![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)
![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![7-cyclopropyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6077925.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6077930.png)
![2-ethoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6077931.png)